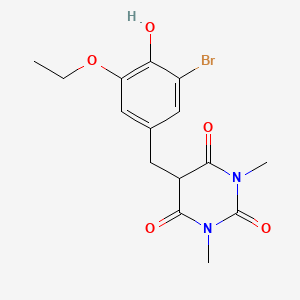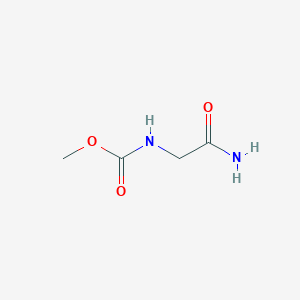![molecular formula C8H13NO B14150973 Bicyclo[2.2.1]hept-5-ene-2-methanol, 3-amino- CAS No. 1260667-34-2](/img/structure/B14150973.png)
Bicyclo[2.2.1]hept-5-ene-2-methanol, 3-amino-
Overview
Description
3-Aminobicyclo[221]hepta-5-ene-2-methanol is a bicyclic compound characterized by a unique structure that includes an amino group and a hydroxyl group attached to a norbornene framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminobicyclo[2.2.1]hepta-5-ene-2-methanol typically involves the functionalization of norbornene derivatives. One common method is the stereoselective functionalization of endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. This process can involve intermediates such as 1,3-oxazine or γ-lactone .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of robust catalysts and efficient reaction conditions would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-Aminobicyclo[2.2.1]hepta-5-ene-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions include various substituted norbornene derivatives, which can be further utilized in organic synthesis .
Scientific Research Applications
3-Aminobicyclo[2.2.1]hepta-5-ene-2-methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 3-Aminobicyclo[2.2.1]hepta-5-ene-2-methanol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and engage in nucleophilic attacks, making it a versatile intermediate in organic reactions. The compound’s unique structure also enables it to participate in stereoselective reactions, which are crucial in the synthesis of chiral molecules .
Comparison with Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A cyclic olefin used in polymerization reactions.
5-Norbornene-2-methanol: Similar structure but lacks the amino group.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Used in Diels-Alder reactions.
Uniqueness: 3-Aminobicyclo[2.2.1]hepta-5-ene-2-methanol is unique due to the presence of both an amino and a hydroxyl group on the norbornene framework. This dual functionality allows for a broader range of chemical reactions and applications compared to its analogs.
Properties
IUPAC Name |
(3-amino-2-bicyclo[2.2.1]hept-5-enyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-8-6-2-1-5(3-6)7(8)4-10/h1-2,5-8,10H,3-4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEGCYLJROJFDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254507 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-methanol, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260667-34-2 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-methanol, 3-amino- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260667-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-methanol, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[3-(Methylamino)propyl]octadecanamide](/img/structure/B14150910.png)








![N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide](/img/structure/B14150959.png)
